1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one
Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The presence of the fluorophenyl and phenoxybutanone moieties in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Phenoxybutanone Moiety: The final step involves the attachment of the phenoxybutanone moiety to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group in the phenoxybutanone moiety to an alcohol.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Pharmacology: It is used in the study of receptor-ligand interactions, especially in the context of dopamine and serotonin receptors.
Industrial Chemistry: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a selective inhibitor of human equilibrative nucleoside transporters.
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity similar to indomethacin.
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(phenylsulfanyl)propan-2-ol: Used in analytical tests and degradation studies.
Uniqueness
1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one is unique due to its specific combination of fluorophenyl and phenoxybutanone moieties, which contribute to its distinct chemical and biological properties. Its ability to modulate neurotransmitter receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-9-4-5-10-19(18)22-12-14-23(15-13-22)20(24)11-6-16-25-17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMQZJJSRGZHTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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